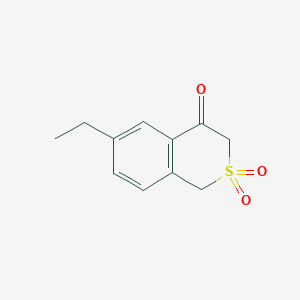

6-Ethylisothiochroman-4-one 2,2-dioxide

Description

Contextualization of 6-Ethylisothiochroman-4-one 2,2-dioxide as a Key Heterocyclic Sulfone Scaffold

This compound is a derivative of the isothiochromanone 2,2-dioxide core structure. This scaffold is a bicyclic system where a thiopyran ring, bearing a sulfone group and a ketone, is fused to a benzene ring. The defining feature of this compound is the presence of an ethyl group at the 6th position of the aromatic ring. This substitution is significant as it can influence the molecule's electronic properties, solubility, and steric interactions, thereby modulating its chemical reactivity and potential biological activity. The isothiochromanone 2,2-dioxide framework itself is a subject of interest due to the synthetic versatility endowed by the sulfone and ketone functional groups. researchgate.net

Evolution of Isothiochromanone 2,2-dioxide and Related Cyclic Sulfone Research

The study of sulfones dates back to the 19th century, but significant advancements in the synthesis and understanding of cyclic sulfones have occurred more recently. thieme-connect.com The development of new synthetic methodologies, such as ring-closing metathesis and transition-metal-catalyzed reactions, has provided more efficient access to a wide array of cyclic sulfone structures. thieme-connect.comucsb.edu Research on the parent compound, isothiochromen-4-one 2,2-dioxide, has revealed its utility as an intermediate in the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.net The exploration of derivatives, such as the titular 6-ethyl substituted variant, represents a logical progression in this field, aiming to fine-tune the properties of the core scaffold for specific applications.

Academic Significance and Research Trajectory of this compound Chemistry

The academic significance of this compound lies in its potential as a building block in synthetic organic chemistry. The electron-withdrawing nature of the sulfone group can activate adjacent positions for nucleophilic attack or deprotonation, while the ketone offers a site for a variety of chemical transformations.

Future research on this compound is likely to focus on several key areas:

Novel Synthetic Routes: Developing more efficient and stereoselective methods for its synthesis.

Reaction Discovery: Exploring its reactivity with a diverse range of reagents to generate novel molecular architectures.

Medicinal Chemistry: Investigating its potential as a scaffold for the development of new therapeutic agents, given that many cyclic sulfones exhibit biological activity. mdpi.com

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Scaffold | Isothiochroman-4-one |

| Key Functional Groups | Sulfone (SO₂), Ketone (C=O) |

| Substitution | Ethyl group at the 6-position |

| Chemical Class | Heterocyclic Sulfone |

Table 2: Comparison of Parent and Substituted Isothiochromanone 2,2-dioxides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Difference |

| Isothiochroman-4-one 2,2-dioxide | C₉H₈O₃S | 196.22 | Unsubstituted aromatic ring |

| This compound | C₁₁H₁₂O₃S | 224.28 | Ethyl group on the aromatic ring |

| 2-Methylthiochroman-4-one 1,1-dioxide | C₁₀H₁₀O₃S | 210.25 | Methyl group on the thiopyran ring nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O3S |

|---|---|

Molecular Weight |

224.28 g/mol |

IUPAC Name |

6-ethyl-2,2-dioxo-1H-isothiochromen-4-one |

InChI |

InChI=1S/C11H12O3S/c1-2-8-3-4-9-6-15(13,14)7-11(12)10(9)5-8/h3-5H,2,6-7H2,1H3 |

InChI Key |

GUWUZKCZQYXBSB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(CS(=O)(=O)CC2=O)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Ethylisothiochroman 4 One 2,2 Dioxide and Analogous Cyclic Sulfones

Strategic Approaches to Isothiochromanone 2,2-dioxide Ring Systems

The construction of the isothiochromanone 2,2-dioxide heterocyclic system can be achieved through several strategic synthetic routes. These methods primarily involve the formation of the six-membered sulfur-containing ring through condensation or cyclization reactions.

Dehydrating condensation reactions represent a classical and effective method for the synthesis of isothiochromanone-2,2-dioxides. researchgate.net This type of reaction involves combining two molecules to form a larger one with the concurrent loss of a small molecule, typically water. wikipedia.orgkhanacademy.orgyoutube.com A prominent example is the dehydrating condensation of benzylsulfonyl acetic acids using a strong dehydrating agent like phosphorous pentoxide. researchgate.net

The reaction's outcome can be solvent-dependent, yielding either the desired cyclic β-keto sulfones (isothiochromanone-2,2-dioxides) or open-chain β-keto benzylsulfones as the predominant products. researchgate.net For the synthesis of 6-Ethylisothiochroman-4-one 2,2-dioxide, the conceptual starting material would be (4-ethylbenzyl)sulfonyl acetic acid. The acid, upon treatment with phosphorous pentoxide, would undergo an intramolecular condensation to form the target cyclic sulfone.

Table 1: Dehydrating Condensation for Isothiochromanone-2,2-dioxides

| Starting Material | Reagent | Solvent | Major Product | Citation |

|---|

This table illustrates a general methodology applicable to the synthesis of the title compound.

Intramolecular cyclization is a cornerstone in the synthesis of cyclic compounds, including sulfones. iomcworld.com Various strategies have been developed that utilize different reaction mechanisms to achieve ring closure.

One notable method is the LDA-mediated intramolecular cyclization of benzyl (B1604629) alkyl sulfones. iomcworld.com This approach involves the formation of a carbanion at the benzylic position, which then attacks an appropriate electrophilic site within the same molecule to construct the 1H-2-benzothiopyran S,S-dioxide ring system, the core of isothiochroman-4-one 2,2-dioxides. iomcworld.com

Other powerful techniques include:

Ring-Closing Metathesis (RCM): This method uses catalysts, often ruthenium-based, to form cyclic sulfones from acyclic diene sulfone precursors. iomcworld.comacs.org It is a highly versatile and efficient strategy for creating various ring sizes. iomcworld.com

Radical Cyclization: Appropriately substituted precursors can undergo intramolecular radical cyclization to form cyclic sulfonamides and sulfones. mdpi.comrsc.org For instance, an alkyl radical can add to a double or triple bond within the same molecule to initiate ring formation. mdpi.com

One-Pot Alkylation and Cyclization: A general approach for cyclopropyl (B3062369) sulfones involves the alkylation of a sulfone-stabilized carbanion with an epoxide, followed by cyclization of the resulting carbanion. rsc.org

Table 2: Comparison of Intramolecular Cyclization Techniques for Cyclic Sulfones

| Technique | Key Features | Precursor Type | Citation |

|---|---|---|---|

| LDA-Mediated Cyclization | Base-mediated anionic cyclization. | Benzyl alkyl sulfones | iomcworld.com |

| Ring-Closing Metathesis | Ruthenium-catalyzed, forms C=C bond. | Acyclic sulfone dienes | iomcworld.comacs.org |

Modern Catalytic Methods for the Construction of Cyclic Sulfones

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and access to complex molecular architectures under mild conditions.

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a powerful tool for the enantioselective synthesis of ketones and sulfones bearing stereogenic centers. nih.govacs.orgnih.gov This method is particularly valuable for creating α-sulfonyl tetrasubstituted stereogenic centers from racemic starting materials in an enantioconvergent manner. nih.govacs.org

The reaction typically proceeds through an "outer sphere" SN2-type attack on a π-allylpalladium complex by an enolate, which is generated simultaneously upon decarboxylation. nih.gov A key advantage is that the reaction can be effective even if a mixture of E/Z enolates is formed, as a palladium-mediated interconversion of the enolate intermediates can occur, leading to high levels of enantioselectivity. nih.govacs.org While the direct asymmetric allylic alkylation of α-anions of sulfones can be challenging, the DAAA approach provides a milder and more broadly applicable alternative to the direct allylation of preformed metal enolates. nih.govnih.gov This methodology has been successfully applied to the synthesis of enantioenriched four-membered cyclic sulfones (thietane 1,1-dioxides) and provides a pathway to chiral homo-allylic sulfones. nih.govsemanticscholar.org

Table 3: Substrate Scope in Palladium-Catalyzed Asymmetric Allylic Alkylation of Sulfones

| Nucleophile Precursor | Electrophile | Catalyst System | Product Type | Key Feature | Citation |

|---|---|---|---|---|---|

| Thietane 1,1-dioxide allyl carbonates | Internal | Pd catalyst with chiral ligand | α-sulfonyl tetrasubstituted spirocycles | Enantioconvergent, high ee | nih.govacs.org |

| Silylated α-sulfonyl carbanions | Allyl fluorides | Pd catalyst with diamidophosphite ligand | Chiral homo-allylic sulfones | Uses "hard" carbanions | semanticscholar.org |

Visible light photocatalysis has become a prominent strategy in organic synthesis, enabling the construction of complex molecules under exceptionally mild conditions. acs.orgcapes.gov.br These reactions utilize a photocatalyst that absorbs visible light to initiate chemical transformations, often proceeding through energy transfer (EnT) or single-electron transfer (SET) pathways. mdpi.comnih.gov

This approach has been applied to the synthesis of cyclic sulfones and related heterocycles. For example, a visible light-mediated intermolecular [3+2] cycloaddition of vinylcyclopropanes with acetylenic sulfones, catalyzed by iridium complexes, provides access to complex cyclopentane (B165970) rings. nih.gov The reaction leverages the strain energy of a photogenerated vinylcyclopropane (B126155) to drive the cycloaddition. nih.gov Another strategy involves the photocatalytic difunctionalization of non-activated alkanes to synthesize derivatives of 1,1-dioxidothiochroman-4-yl. mdpi.com In some cases, reactions can proceed without an external photocatalyst by using starting materials that absorb visible light themselves, such as arylazo sulfones, which can serve as radical precursors under blue LED irradiation. rsc.org

Rhodium-catalyzed reactions offer a direct and efficient route to thiochroman-4-ones and their corresponding S,S-dioxides. acs.orgorganic-chemistry.org A notable example is the tandem sequence involving the hydroacylation of an alkyne followed by an intramolecular thio-conjugate addition. acs.orgnih.gov

In this one-pot process, a β-thio-substituted aldehyde reacts with an alkyne in the presence of a rhodium catalyst. organic-chemistry.org This forms a β′-thio-substituted-enone intermediate, which then undergoes an in-situ intramolecular S-conjugate addition to yield the thiochroman-4-one (B147511) skeleton. acs.orgorganic-chemistry.org A significant advantage of this method is its adaptability for synthesizing the target sulfone directly. By adding an oxidizing agent, such as hydrogen peroxide, at the completion of the cyclization step, the thioether in the thiochroman-4-one product is oxidized to the corresponding sulfone (S,S-dioxide). acs.orgorganic-chemistry.org This methodology is versatile, accommodating a wide range of aryl, alkenyl, and alkyl aldehydes and various substituted alkynes. organic-chemistry.org

Table 4: Rh-Catalyzed Synthesis of Thiochroman-4-one Derivatives

| Aldehyde | Alkyne | Catalyst | Key Steps | Final Product (after oxidation) | Citation |

|---|---|---|---|---|---|

| β-tert-butylthio-substituted aldehydes | Terminal/Internal Alkynes | Rhodium(I) complex | Hydroacylation, Thio-conjugate addition, Oxidation | Thiochroman-4-one 1,1-dioxides | acs.orgorganic-chemistry.org |

Base-Promoted Stereoselective Synthesis of Cyclic β-Ketosulfones

The formation of cyclic β-ketosulfones through base-promoted intramolecular cyclization is a fundamental strategy in organic synthesis. This approach typically involves the use of a strong base to deprotonate an acidic C-H bond positioned appropriately to facilitate an intramolecular nucleophilic attack, leading to ring closure. The stereoselectivity of such reactions is contingent upon the inherent chirality of the acyclic precursor or the application of a chiral base.

In the context of this compound, a hypothetical acyclic precursor could be designed to undergo a Dieckmann-type condensation. This precursor would feature a terminal ester group and a methylene (B1212753) group activated by the sulfone moiety. A base would initiate cyclization by deprotonating the α-carbon to the sulfone, which then attacks the ester carbonyl to form the six-membered ring. Achieving stereoselectivity in this process requires that the starting material already possesses a stereocenter, which would direct the cyclization to favor one diastereomer over another through substrate control. While general principles of base-promoted cyclizations are well-established, specific applications for the stereoselective synthesis of complex cyclic β-ketosulfones often require careful substrate design and optimization of reaction conditions.

Other Transition Metal-Mediated Cyclizations for Substituted Cyclic Sulfones

Transition metal catalysis offers powerful and versatile methods for constructing complex cyclic sulfone frameworks with high efficiency and selectivity. nih.gov Various metals have been employed to catalyze key ring-forming reactions.

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): A highly effective strategy for synthesizing cyclic sulfones of various ring sizes is the Ring-Closing Metathesis (RCM) of acyclic diene sulfones. acs.orgucsb.edu This method utilizes Grubbs-type ruthenium catalysts, which are known for their excellent functional group tolerance. ucsb.edu The acyclic precursors are readily prepared from commercially available alkenyl alcohols and halides. ucsb.eduiomcworld.com The reaction proceeds efficiently to afford five-, six-, and even larger-membered cyclic sulfones in good to excellent yields. ucsb.edu

Palladium-Catalyzed Cyclization: Palladium catalysts are instrumental in various cyclization strategies. One notable method involves the reaction between aryl halides and a sulfonyl anion, where a Pd(0) species undergoes oxidative addition to the aryl halide, followed by reaction with the sulfonyl anion and subsequent reductive elimination to form the cyclic sulfone. mdpi.com This approach is valuable for constructing benzo-fused cyclic sulfones.

Copper-Catalyzed Cyclization: Copper catalysts have been successfully used in tandem reactions to produce benzo[b]thiolan-1,1-dioxides. nih.gov A notable example involves a copper(I)-catalyzed reaction of 2-alkynylphenyl diazotetrafluoroborates with a sulfur dioxide surrogate like DABCO-bis(sulfur dioxide) (DABSO). nih.gov This process efficiently forms two new carbon-sulfur bonds in a sequential manner. nih.gov

Rhodium-Catalyzed C-H Insertion: Rhodium catalysts, such as Rh₂(pfb)₄ (rhodium(II) tetrakis(perfluorobutyrate)), can mediate the intramolecular C-H insertion of alkyl sulfonyl diazoacetate substrates. iomcworld.com This reaction effectively produces five- and six-membered cyclic β-ketosulfones, which are valuable synthetic intermediates. iomcworld.com

| Metal Catalyst | Reaction Type | Key Features | Typical Substrates | Reference |

|---|---|---|---|---|

| Ruthenium (e.g., Grubbs' catalysts) | Ring-Closing Metathesis (RCM) | High functional group tolerance; suitable for various ring sizes. | Acyclic sulfones with two terminal alkene moieties. | ucsb.edunih.gov |

| Palladium (e.g., Pd(dppf)Cl₂) | Reductive Elimination/Cross-Coupling | Effective for constructing benzo-fused systems. | Aryl halides and acyclic sulfonyl precursors. | mdpi.com |

| Copper (e.g., Cu(I) salts) | Tandem Cyclization with SO₂ Surrogate | Forms two C-S bonds in one pot; uses stable SO₂ sources. | 2-Alkynylaryl diazonium salts and DABSO. | nih.gov |

| Rhodium (e.g., Rh₂(pfb)₄) | Intramolecular C-H Insertion | Forms cyclic β-ketosulfones directly. | Alkyl sulfonyl diazoacetates. | iomcworld.com |

Stereoselective Synthesis of this compound and Chiral Cyclic Sulfone Analogs

The synthesis of enantiomerically pure cyclic sulfones is of paramount importance for their application in pharmaceuticals. Several advanced strategies have been developed to control stereochemistry during their synthesis.

Enantioselective Methodologies for Acyclic Sulfone Precursors

The chirality of the final cyclic product often originates from a stereocenter installed in the acyclic precursor. Thus, the enantioselective synthesis of these precursors is a critical step.

Asymmetric Radical Addition: A novel approach involves the cooperative use of a chiral Nickel catalyst and a photoactive electron donor-acceptor (EDA) complex. rsc.org This system enables the enantioselective addition of sulfonyl radicals to α,β-unsaturated carbonyl compounds, producing α-C chiral sulfones in high yield and excellent enantioselectivity (up to 99:1 er). rsc.org

Biocatalytic Carbene Transfer: Engineered enzymes, such as myoglobin-based carbene transferases, have been developed for the highly enantioselective cyclopropanation of olefins using sulfone diazo compounds as carbene precursors. digitellinc.com This biocatalytic method can be adapted to generate other types of chiral sulfonyl compounds.

Asymmetric Hydrogenation: The asymmetric transfer hydrogenation of prochiral β-keto sulfones using chiral Ruthenium catalysts can produce chiral β-hydroxysulfones with high diastereoselectivity and enantioselectivity. rsc.org These chiral alcohols can then be carried forward to form more complex chiral cyclic sulfones.

Diastereoselective Control in Ring-Closing Reactions

Once a chiral acyclic precursor is synthesized, the subsequent ring-closing reaction must be controlled to yield the desired diastereomer. This is often achieved through substrate control, where the existing stereocenter dictates the facial selectivity of the cyclization. For example, in an RCM reaction, the chiral center in the acyclic diene sulfone will favor a specific conformation in the transition state, leading to the formation of one diastereomer of the cyclic sulfone preferentially. Similarly, intramolecular Diels-Alder reactions of precursors containing a chiral sulfone moiety can proceed with high levels of diastereoselectivity, allowing for the construction of complex, fused heterocyclic systems with multiple stereocenters. rsc.org

Dynamic Kinetic Resolution Strategies in Asymmetric Syntheses

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. princeton.edu This process requires that the starting material racemizes rapidly under the reaction conditions while one enantiomer reacts much faster than the other. princeton.edupsu.edu

Palladium-Catalyzed DKR: A palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has been developed to access enantioenriched cyclic sulfones from racemic starting materials. acs.org The high enantioselectivity is achieved through a dynamic kinetic resolution of rapidly interconverting E/Z enolate intermediates. acs.org

Ruthenium and Rhodium-Catalyzed DKR: The asymmetric transfer hydrogenation of racemic β-keto sulfones and related cyclic sulfamidate imines using chiral Ru rsc.org and Rh rsc.org catalysts is a classic example of DKR. The catalyst selectively hydrogenates one enantiomer of the rapidly racemizing substrate, affording the corresponding chiral β-hydroxy sulfones or cyclic sulfamidates in high yield, diastereomeric ratio (>20:1 dr), and enantiomeric excess (>99% ee). rsc.orgrsc.org

| Catalyst System | Substrate Type | Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| Palladium with Chiral Ligand | Racemic β-carbonyl sulfones | Decarboxylative Asymmetric Allylic Alkylation | High ee (e.g., 88%) | acs.org |

| (S,S)-RuCl(TsDPEN)(p-cymene) | Racemic β-keto sulfones | Asymmetric Transfer Hydrogenation | >99:1 dr, >99% ee | rsc.org |

| (R,R)-RhCl(TsDPEN)Cp* | Racemic 4,5-diaryl cyclic sulfamidate imines | Asymmetric Transfer Hydrogenation | >20:1 dr, >99% ee | rsc.org |

Sustainable and Green Chemistry Routes for Cyclic Sulfone Production

In line with the principles of green chemistry, significant efforts are being made to develop more sustainable methods for synthesizing cyclic sulfones. nih.govrptu.de

Photocatalytic Methods: Visible-light-induced organic synthesis has emerged as a green and cost-effective methodology. mdpi.com Photocatalytic reactions can be conducted at room temperature, reducing energy consumption and avoiding harsh conditions that might degrade sensitive substrates. mdpi.comrsc.org For instance, the synthesis of β-keto sulfones has been achieved using blue light and a recyclable heterogeneous graphitic carbon nitride (g-C₃N₄) photocatalyst. rsc.org

Use of SO₂ Surrogates: Gaseous and toxic sulfur dioxide can be replaced with stable, solid SO₂ surrogates like DABSO or inorganic sulfites (e.g., Na₂S₂O₅). nih.govmdpi.com These reagents are safer to handle and allow for the efficient introduction of the sulfone group. nih.gov

Rongalite as a Reagent: Rongalite (sodium hydroxymethanesulfinate), a bulk commodity chemical, has been used for the direct synthesis of cyclic sulfones from doubly electrophilic dienones under kinetic control. digitellinc.com This method represents an improved and sustainable application for a widely available industrial chemical. digitellinc.com

Metal-Free Reactions: To reduce cost and environmental impact, metal-free synthetic strategies are highly desirable. Radical-initiated, three-component cascade reactions mediated by DABSO have been developed to synthesize complex cyclic sulfones without the need for a metal catalyst. nih.govmdpi.com

Microwave-Assisted "On-Water" Synthesis of β-Amino Sulfones as a General Approach

A significant advancement in green chemistry is the use of microwave-assisted "on-water" synthesis. This technique leverages the unique properties of water as a reaction medium under microwave irradiation to accelerate reactions, often without the need for catalysts or organic solvents. organic-chemistry.orgacs.org

A notable application of this method is the double aza-Michael addition of amines to divinyl sulfones. nih.govresearchgate.net This approach provides a direct and atom-efficient route to cyclic β-amino sulfones. The reaction proceeds by heating a mixture of an amine and a divinyl sulfone "on-water" with microwave irradiation, typically at 150 °C for as little as 10 minutes. organic-chemistry.orgnih.gov The products, which are often solid, can be easily isolated by simple filtration, avoiding complex work-up procedures. researchgate.net This methodology is highly scalable and demonstrates broad functional group tolerance, accommodating electron-rich and electron-deficient amines. organic-chemistry.orgnih.gov The proposed mechanism suggests that the water surface facilitates the nucleophilic attack and stabilizes the transition state through hydrogen bonding. organic-chemistry.org

While this specific reaction leads to β-amino sulfones rather than the ketone moiety in this compound, the underlying principle of microwave-assisted synthesis represents a powerful tool for rapidly constructing cyclic sulfone frameworks from suitable precursors.

Table 1: Microwave-Assisted "On-Water" Synthesis of Cyclic β-Amino Sulfones

| Reactants | Conditions | Product Type | Key Advantages |

| Amine, Divinyl Sulfone | "On-water", Microwave (150 °C, 10 min) | Cyclic β-Amino Sulfone | Reagent-free, Catalyst-free, Organic solvent-free, 100% Atom-economic, Rapid reaction, High yields (up to 94%) organic-chemistry.org |

Reagentless, Metal-Free, and Organic Solvent-Free Methodologies

The development of synthetic methods that eliminate reagents, metal catalysts, and organic solvents is a primary goal of sustainable chemistry. Such approaches reduce environmental impact, decrease costs, and simplify product purification.

The previously mentioned microwave-assisted "on-water" synthesis is a prime example of a reagentless and solvent-free methodology. organic-chemistry.orgresearchgate.net Another important class of metal-free reactions for sulfone synthesis involves the oxidation of sulfides. nih.govorganic-chemistry.org For instance, the oxidation of sulfides to sulfones can be achieved using green oxidants like urea-hydrogen peroxide in combination with phthalic anhydride, completely avoiding metal catalysts. organic-chemistry.org

Furthermore, metal-free methods for forming the C-S bond are emerging. A Brønsted acid-mediated hydrosulfonylation of allenes with sodium sulfinates in water provides a highly atom-economic route to allylic sulfones without transition metals. chemrxiv.org Another innovative, metal-free approach is the coupling of arynes with sulfinic acid salts, which can generate various aryl sulfones in short reaction times with good functional group compatibility. rsc.org These methodologies, while not directly producing the isothiochroman-4-one scaffold, provide a toolbox of sustainable and metal-free techniques that could be adapted to synthesize precursors or analogs of the target compound.

Direct Sustainable Synthesis Using Commodity Chemicals (e.g., Rongalite)

The use of inexpensive and readily available commodity chemicals as starting materials is a cornerstone of sustainable synthesis. Rongalite (sodium hydroxymethanesulfinate), a bulk chemical traditionally used in the dyeing industry, has been identified as a valuable and green reagent in organic synthesis, particularly as a source of the sulfone group (SO₂). acs.orgresearchgate.net

Rongalite serves as a readily available source of the sulfoxylate (B1233899) dianion (SO₂²⁻), providing a simple route for the preparation of sulfones. acs.org Research has shown that doubly electrophilic dienones can react with Rongalite to produce cyclic sulfones under kinetic control. digitellinc.com This reaction demonstrates an improved scope for Rongalite in conjugate additions. digitellinc.com A novel copper-catalyzed cascade reaction using Rongalite as an economical sulfone source has been developed for the synthesis of 1-thiaflavanone sulfones from 2'-iodochalcone derivatives, proceeding with the formation of two C-S bonds. rsc.org Although this specific example involves a copper catalyst, the use of Rongalite itself is a key sustainability feature. The ability to construct cyclic sulfone cores from simple, inexpensive starting materials makes this a highly attractive strategy for the large-scale synthesis of compounds like this compound. researchgate.net

Table 2: Synthesis of Cyclic Sulfones Using Rongalite

| Precursor | Reagent | Product Type | Key Advantages |

| Doubly Electrophilic Dienones | Rongalite | Cyclic Sulfone | Use of a sustainable, inexpensive commodity chemical. digitellinc.com |

| 2'-Iodochalcone Derivatives | Rongalite, Copper Catalyst | 1-Thiaflavanone Sulfone | Economic and safe sulfone source, efficient cascade reaction. rsc.org |

| Alkyl Halides (e.g., dibromides) | Rongalite | Symmetrical/Cyclic Sulfone | Readily available SO₂²⁻ source for diversity-oriented synthesis. acs.orgresearchgate.net |

Post-Synthetic Modification and Functionalization of Cyclic Sulfone Scaffolds

Post-synthetic modification (PSM) is a powerful strategy for introducing chemical functionality into an existing molecular framework. illinois.eduresearchgate.net This approach allows for the creation of diverse analogs from a common core structure, which is often more efficient than synthesizing each derivative from scratch. PSM can involve covalent modification of linkers or functional groups within the molecule. nih.gov

For a molecule like this compound, PSM offers numerous possibilities for generating derivatives. The core isothiochromen-4-one 2,2-dioxide scaffold itself is amenable to functionalization. For example, it can undergo formylation reactions using dimethylformamide dimethylacetal to produce versatile intermediates like β-aminovinylketones and hydroxymethyleneketones. researchgate.net These intermediates can then be used to build more elaborate heterocyclic systems. researchgate.net

Furthermore, the existing functional groups on the scaffold can be targeted. The aromatic ring could be subjected to electrophilic substitution reactions to introduce nitro, halogen, or other groups, provided the reaction conditions are compatible with the sulfone and ketone moieties. The ethyl group could potentially be functionalized at the benzylic position. Such modifications allow for the fine-tuning of the molecule's properties. The concept of PSM is crucial for building libraries of analogous compounds for structure-activity relationship studies.

Reactivity and Mechanistic Investigations of 6 Ethylisothiochroman 4 One 2,2 Dioxide and Derivatives

Chemical Transformations Involving the Sulfone Moiety

The sulfone group in 6-Ethylisothiochroman-4-one 2,2-dioxide is a key center of reactivity, primarily due to its ability to act as a leaving group in the form of sulfur dioxide and to activate adjacent protons.

Ramberg-Bäcklund Rearrangement for Cyclic Olefin Construction

The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halo sulfones through treatment with a strong base. wikipedia.org The reaction proceeds via the formation of an unstable three-membered cyclic sulfone, known as an episulfone or thiirane (B1199164) 1,1-dioxide, which subsequently extrudes sulfur dioxide to yield the corresponding alkene. wikipedia.orgchem-station.com This rearrangement offers a strategic approach to constructing cyclic olefins from suitable isothiochromanone 2,2-dioxide precursors.

For the reaction to occur on a derivative of this compound, the carbon atom adjacent to the sulfone group (the α-carbon) must be halogenated. The general mechanism involves the initial deprotonation of the α'-position by a base, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming the bicyclic episulfone intermediate. This intermediate is thermally unstable and readily undergoes cheletropic elimination of sulfur dioxide to furnish the final olefinic product. organic-chemistry.org

The stereochemical outcome of the Ramberg-Bäcklund reaction can be influenced by the choice of base, with strong bases often favoring the formation of E-alkenes, while weaker bases may lead to Z-alkenes. organic-chemistry.org The reaction is broadly applicable and can be used to create a variety of substituted alkenes, including those within cyclic systems. researchgate.net

Table 1: Illustrative Ramberg-Bäcklund Rearrangement

| Starting Material (α-halo sulfone derivative) | Base | Expected Product (Cyclic Olefin) |

| 3-Bromo-6-ethylisothiochroman-4-one 2,2-dioxide | Potassium tert-butoxide | 6-Ethyl-1,2-dihydrobenzocyclobuten-1-one |

Note: The table presents a hypothetical transformation based on the established mechanism of the Ramberg-Bäcklund reaction.

Sulfur Dioxide Extrusion Reactions to Conjugated Diene Systems

The thermal or photochemically induced extrusion of sulfur dioxide from cyclic sulfones represents a classic method for the formation of conjugated dienes. This type of reaction, often referred to as a cheletropic elimination, is a concerted process where the sulfur dioxide molecule is expelled, leading to the formation of two new double bonds. wikipedia.org In the context of isothiochromanone 2,2-dioxide derivatives, this reaction pathway can be exploited to generate novel conjugated diene systems.

The driving force for this reaction is the formation of the highly stable sulfur dioxide molecule and the creation of a conjugated π-system. The reaction of 2,3,4,5-tetrachlorothiophene dioxide with a strained alkyne has been shown to trigger the release of SO2, highlighting the utility of this extrusion in different chemical systems. nih.gov While the specific conditions for the extrusion from this compound itself are not detailed in the provided sources, the general principle suggests that upon heating or irradiation, it could potentially undergo a retro-Diels-Alder type reaction to yield a conjugated diene. The exact nature of the diene would depend on the substitution pattern of the starting material.

Table 2: Hypothetical Sulfur Dioxide Extrusion

| Starting Material | Conditions | Expected Product (Conjugated Diene) |

| This compound | Heat (Δ) or Light (hν) | 1-(1,3-butadien-1-yl)-4-ethylbenzene |

Note: This represents a potential reaction pathway based on known sulfur dioxide extrusion reactions from cyclic sulfones.

Reactivity of the Ketone Functionality in this compound

The ketone group at the C-4 position of the isothiochromanone ring is another site for a variety of chemical transformations, including rearrangements and reductions.

Schmidt Reaction Studies on Isothiochromanone Sulfoxides and Analogues

The Schmidt reaction is a versatile acid-catalyzed reaction that converts ketones into amides upon treatment with hydrazoic acid (HN₃). wikipedia.orgorganic-chemistry.org The reaction mechanism involves the protonation of the carbonyl group, followed by nucleophilic attack of the azide (B81097) to form an azidohydrin intermediate. This intermediate then undergoes a rearrangement with the expulsion of nitrogen gas to yield the corresponding amide. wikipedia.org

When applied to a cyclic ketone such as this compound, the Schmidt reaction would be expected to induce a ring expansion, leading to the formation of a seven-membered lactam (a cyclic amide). The regioselectivity of the rearrangement, which determines which of the two possible lactams is formed, is dependent on the migratory aptitude of the groups attached to the carbonyl carbon.

Table 3: Predicted Schmidt Reaction on this compound

| Starting Material | Reagents | Potential Products (Lactams) |

| This compound | Hydrazoic acid (HN₃), Strong acid (e.g., H₂SO₄) | 7-Ethyl-1,2,3,4-tetrahydro-1,5-benzothiazepin-4-one 2,2-dioxide or 7-Ethyl-1,2,3,4-tetrahydro-1,5-benzothiazepin-5-one 2,2-dioxide |

Note: The formation of one regioisomeric lactam over the other would depend on the relative migratory aptitudes of the adjacent methylene (B1212753) and aryl groups.

Asymmetric Transfer Hydrogenation of α-Sulfonyl Ketones and Directing Group Effects

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones to chiral secondary alcohols. nih.gov This method typically employs a transition metal catalyst, such as ruthenium or rhodium, with a chiral ligand, and a hydrogen donor, like isopropanol (B130326) or formic acid.

In the case of α-sulfonyl ketones like this compound, the sulfone group can act as a directing group, influencing the stereochemical outcome of the reduction. This directing effect can arise from coordination of the sulfone oxygens to the metal center of the catalyst, which positions the ketone for hydrogen transfer to a specific face, leading to high levels of enantioselectivity. nih.gov The successful asymmetric transfer hydrogenation of α-amino ketones has been demonstrated, showcasing the utility of this method for substrates with adjacent functional groups. acs.org

The product of the asymmetric transfer hydrogenation of this compound would be the corresponding chiral alcohol, 6-Ethyl-4-hydroxyisothiochroman 2,2-dioxide. The specific stereoisomer obtained would depend on the chirality of the catalyst used.

Table 4: Asymmetric Transfer Hydrogenation of this compound

| Substrate | Catalyst System (Example) | Hydrogen Donor | Product (Chiral Alcohol) |

| This compound | Ru(II)-TsDPEN | Isopropanol | (R)- or (S)-6-Ethyl-4-hydroxyisothiochroman 2,2-dioxide |

Note: The (R) or (S) configuration of the product is determined by the specific enantiomer of the chiral ligand (e.g., (R,R)- or (S,S)-TsDPEN) used in the catalyst system.

Intramolecular and Intermolecular Reactions of Isothiochromanone 2,2-dioxide Derivatives

The dual functionality of isothiochromanone 2,2-dioxide derivatives allows for a range of both intramolecular and intermolecular reactions. Intramolecularly, as discussed, the presence of both a sulfone and a ketone in the same molecule can lead to complex rearrangements like the Ramberg-Bäcklund reaction on a suitably substituted derivative. psu.edu

Intermolecularly, these compounds can serve as building blocks in a variety of synthetic transformations. For instance, the ketone functionality can undergo aldol (B89426) condensations or other enolate-based reactions, while the sulfone moiety can participate in intermolecular reactions as well. The development of sulfur dioxide prodrugs that release SO₂ via a click reaction showcases the potential for intermolecular reactivity of sulfone-containing scaffolds. nih.gov Furthermore, the Diels-Alder reaction of related benzo[b]thiophene S,S-dioxides demonstrates their utility as dienophiles, a reactivity that could potentially be extended to isothiochromanone 2,2-dioxide derivatives under appropriate conditions. rsc.org The reactivity of these compounds is thus rich and offers numerous avenues for the synthesis of complex molecular architectures.

Diels-Alder Reactions Utilizing Cyclic Sulfones as Masked Dienes

The Diels-Alder reaction is a powerful tool for constructing six-membered rings by combining a conjugated diene with a dienophile. wikipedia.org Cyclic sulfones, such as the isothiochroman-4-one 2,2-dioxide skeleton, can serve as precursors to highly reactive, transient dienes. This strategy employs the sulfone group as a "masked functionality," which can be eliminated under specific conditions to reveal the diene for subsequent cycloaddition. wikipedia.org

The general mechanism involves the thermal extrusion of sulfur dioxide (SO₂) from the cyclic sulfone. This process generates an ortho-quinodimethane intermediate, which is a highly reactive conjugated diene. In the presence of a dienophile (an alkene or alkyne), this transient diene is immediately trapped in a [4+2] cycloaddition reaction to form a new six-membered ring. The rate and efficiency of the Diels-Alder reaction are enhanced when the dienophile contains electron-withdrawing groups and the diene possesses electron-donating groups. masterorganicchemistry.com

The use of cyclic dienes in Diels-Alder reactions often results in the formation of bridged bicyclic products. chadsprep.comyoutube.com The stereochemical outcome of these reactions is highly specific, often favoring the endo product due to secondary orbital interactions, a principle known as the Endo Rule. youtube.com

Table 1: Key Features of Diels-Alder Reactions with Cyclic Sulfone Precursors

| Feature | Description | Reference |

| Diene Generation | Thermal elimination of SO₂ from the cyclic sulfone ring. | wikipedia.org |

| Reactive Intermediate | A transient, conjugated diene (e.g., an ortho-quinodimethane). | wikipedia.org |

| Reaction Type | [4+2] cycloaddition. | wikipedia.org |

| Driving Force | Formation of a stable new six-membered ring and gaseous SO₂. | |

| Stereochemistry | Often proceeds with high stereospecificity, yielding bicyclic products. | chadsprep.comyoutube.com |

Nucleophilic Additions and Substitutions on Substituted Isothiochromanones

The carbonyl group of the isothiochroman-4-one core is a primary site for reactivity. The carbon atom of the C=O group is electrophilic due to the polarization of the double bond and is therefore susceptible to attack by a wide range of nucleophiles. ucsb.eduyoutube.com This reaction, known as nucleophilic acyl addition, is a fundamental process in carbonyl chemistry. libretexts.orgmasterorganicchemistry.com

The initial step involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org In this step, the hybridization of the carbon atom changes from sp² to sp³. libretexts.org The fate of this intermediate determines the final product. In a simple addition reaction, the alkoxide is protonated (typically by adding a mild acid in a second step) to yield an alcohol. libretexts.org

The reactivity of the carbonyl group can be enhanced by the presence of an acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. ucsb.edu A variety of carbon- and heteroatom-centered nucleophiles can be employed in these additions. ucsb.eduyoutube.com If the nucleophile is part of a molecule that also contains a leaving group, a nucleophilic acyl substitution may occur instead, regenerating the C=O double bond. ucsb.edu However, for simple ketones like isothiochromanones, which lack an inherent leaving group, addition reactions are more common. libretexts.org

Table 2: Examples of Nucleophilic Addition to the Isothiochromanone Carbonyl

| Nucleophile (Reagent) | Product Type | Mechanism | Reference |

| Hydride (e.g., NaBH₄) | Secondary Alcohol | Irreversible 1,2-addition | masterorganicchemistry.com |

| Cyanide (e.g., KCN/H⁺) | Cyanohydrin | Reversible, base-promoted addition | libretexts.org |

| Organometallics (e.g., R-MgBr) | Tertiary Alcohol | Irreversible 1,2-addition | masterorganicchemistry.com |

| Alcohols (R-OH) | Hemiacetal / Acetal (B89532) | Reversible, often acid-catalyzed addition | libretexts.org |

| Amines (R₂NH) | Enamine / Imine | Reversible addition followed by dehydration | youtube.com |

Photochemical Rearrangements of Related Thiochromanone Sulfoxides and Sulfones

The photochemical behavior of thiochromanone derivatives is highly dependent on the oxidation state of the sulfur atom. Studies on substituted thiochroman-4-one (B147511) 1-oxides (sulfoxides) reveal a rich and varied photochemistry. cdnsciencepub.comcapes.gov.br When irradiated, these sulfoxides undergo several distinct rearrangement pathways. cdnsciencepub.com Favorable processes include β-hydrogen abstraction and rearrangement into cyclic sulfenates, which can then undergo further reactions via homolysis of the S-O bond. cdnsciencepub.comcdnsciencepub.com In some cases, photochemical deoxygenation to the corresponding sulfide (B99878) is also observed. cdnsciencepub.com

In stark contrast, the analogous thiochromanone sulfones, such as this compound, are significantly more stable under photochemical conditions. cdnsciencepub.comcdnsciencepub.com It has been demonstrated that thiochromanone sulfones are generally photochemically inert when irradiated in solvents like benzene. cdnsciencepub.com Reaction or decomposition occurs only in the presence of a good hydrogen-donating solvent, indicating a different, less facile reaction mechanism compared to the sulfoxides. cdnsciencepub.com This stability highlights a key chemical difference between the sulfoxide (B87167) and sulfone oxidation states within this heterocyclic system.

Elucidation of Reaction Mechanisms and Reactive Intermediates

Detailed Mechanistic Pathways in Catalytic Sulfone Syntheses

The synthesis of sulfones can be achieved through various methods, with catalytic approaches offering advantages in efficiency and functional group tolerance. thieme-connect.com The mechanisms of these reactions are diverse and depend on the specific catalytic system employed.

One major pathway involves the metal-catalyzed coupling of sulfonyl precursors (like sulfonyl chlorides or sulfinate salts) with organometallic reagents or aryl halides. thieme-connect.com Copper-catalyzed systems, for example, are widely used. One proposed mechanism for the coupling of sodium sulfinates with aryl iodides involves the in-situ formation of the aryl iodide via a Sandmeyer-type reaction, followed by a copper-catalyzed cross-coupling. thieme-connect.com Some transformations are proposed to proceed through radical pathways , where a sulfonyl radical is generated and subsequently adds to an alkene or another coupling partner. thieme-connect.comacs.org

More advanced strategies involve dual-catalysis systems . For instance, a nickel-organophotocatalyzed process has been developed for the synthesis of β-chiral sulfones. acs.org The mechanism involves a chemoselective radical addition to an alkene, followed by a nickel-intercepted asymmetric C(sp³)–C(sp²) coupling. acs.org

Table 3: Mechanistic Features of Catalytic Sulfone Syntheses

| Catalytic System | Key Mechanistic Steps | Proposed Intermediates | Reference |

| Copper-Catalyzed Coupling | Oxidative addition, reductive elimination, possible radical pathways. | Cu(I)/Cu(III) species, sulfonyl radicals. | thieme-connect.comacs.org |

| Ruthenium-Catalyzed C-H Activation | Directed C-H activation, insertion, reductive elimination. | Cyclometalated ruthenium complexes. | rsc.org |

| Ni/Photoredox Dual Catalysis | Radical generation, radical addition to alkene, Ni-catalyzed cross-coupling. | Acyl radicals, Ni(I)/Ni(III) species. | acs.org |

| Iodine/TBHP System | Formation of sulfonyl radical, addition to alkene, decarboxylation. | Sulfonyl radicals. | thieme-connect.com |

Characterization of Carbonium Ion Intermediates and other Reactive Species

The reactions of isothiochromanone derivatives involve a variety of transient species. In nucleophilic addition reactions at the carbonyl group, the primary reactive intermediate is a tetrahedral alkoxide . libretexts.org This species is formed when the nucleophile attacks the carbonyl carbon, breaking the π-bond and placing a negative charge on the oxygen atom. libretexts.org

In certain acid-catalyzed substitution reactions related to carbonyls, such as acetal formation, resonance-stabilized carbonium ions (carbocations) can be formed as key intermediates. ucsb.edu The loss of a protonated hydroxyl group (water) from a hemiacetal, for example, generates a carbocation that is stabilized by resonance with the adjacent oxygen atom. This highly electrophilic species then reacts with a second molecule of the nucleophile (an alcohol) to complete the substitution. ucsb.edu

In the catalytic synthesis of sulfones, sulfonyl radicals are frequently proposed as key intermediates, particularly in reactions involving radical initiators or photoredox catalysis. thieme-connect.com These neutral, electron-deficient species readily add across double bonds, propagating a radical chain or participating in a catalytic cycle. thieme-connect.comacs.org In transition-metal-catalyzed C-H functionalization reactions, organometallic complexes , such as the cycloruthenated intermediates observed in meta-sulfonation, are the critical reactive species that dictate the reaction's course and selectivity. rsc.org Finally, the photochemical rearrangements of related thiochromanone sulfoxides are believed to proceed through intermediates like cyclic sulfenates . cdnsciencepub.comcdnsciencepub.com

Advanced Spectroscopic and Structural Elucidation of 6 Ethylisothiochroman 4 One 2,2 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of 6-Ethylisothiochroman-4-one 2,2-dioxide. Both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms, while advanced 2D NMR techniques would be essential for assigning the stereochemistry at the chiral center.

In ¹H NMR spectroscopy, the protons of the ethyl group are expected to show a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons, a result of spin-spin coupling. The protons on the aromatic ring would likely appear as a complex multiplet pattern, with their specific chemical shifts influenced by the electron-withdrawing nature of the sulfone and ketone groups. The protons on the heterocyclic ring adjacent to the sulfur and carbonyl groups would also exhibit distinct chemical shifts. Studies on similar sulfone compounds have shown that protons in cyclic sulfones have well-defined chemical shifts. nih.gov For instance, research on various cyclic ketones has provided a basis for predicting the chemical shifts of protons adjacent to a carbonyl group. rsc.org

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon is expected to have a characteristic downfield chemical shift. The carbon atoms of the aromatic ring would appear in the aromatic region of the spectrum, and their shifts would be influenced by the ethyl substituent.

To definitively assign the stereochemistry, Nuclear Overhauser Effect (NOE) based 2D NMR experiments, such as NOESY, would be crucial. These experiments can reveal through-space interactions between protons, which would help in determining the relative orientation of the substituents on the chiral centers.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic-H | 7.2 - 8.0 | m | - |

| Methylene-H (adjacent to S) | 3.8 - 4.2 | m | - |

| Methylene-H (adjacent to C=O) | 3.0 - 3.4 | m | - |

| Ethyl-CH₂ | 2.6 - 2.8 | q | 7.5 |

| Ethyl-CH₃ | 1.2 - 1.4 | t | 7.5 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 190 - 200 |

| Aromatic-C | 120 - 145 |

| Methylene-C (adjacent to S) | 50 - 60 |

| Methylene-C (adjacent to C=O) | 40 - 50 |

| Ethyl-CH₂ | 25 - 30 |

| Ethyl-CH₃ | 10 - 15 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight and elemental composition of a compound. For this compound, HRMS would be employed to confirm its molecular formula, C₁₁H₁₂O₃S. The high-resolution capability allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places, which can distinguish between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For aromatic sulfones, characteristic fragmentation pathways have been studied, which can aid in the structural elucidation. acs.orgnih.gov The fragmentation of this compound would likely involve the loss of small molecules such as SO₂ or ethylene (B1197577) from the ethyl group, providing further confirmation of the compound's structure.

Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₂O₃S |

| Calculated Exact Mass | 224.0499 |

| Observed m/z (M+H)⁺ | 225.0577 |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Conjugation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to study its electronic conjugation system.

IR spectroscopy would show characteristic absorption bands for the functional groups in this compound. A strong absorption band is expected for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹ for an aromatic ketone. orgchemboulder.compressbooks.pub The sulfone group (SO₂) would exhibit two characteristic strong stretching vibrations, one symmetric and one asymmetric, in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and the C-H stretching of the ethyl group would appear just below 3000 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring conjugated with the carbonyl group is expected to give rise to absorption bands in the UV region. Aromatic compounds typically show a strong absorption near 205 nm and a less intense absorption between 255 and 275 nm. pressbooks.pubopenstax.orglibretexts.org The exact position and intensity of these bands can be influenced by the substituents on the aromatic ring.

Predicted IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Absorption | Assignment |

| IR | ~3050 cm⁻¹ | Aromatic C-H stretch |

| IR | ~2970 cm⁻¹ | Aliphatic C-H stretch |

| IR | ~1690 cm⁻¹ | C=O stretch |

| IR | ~1320 cm⁻¹ | Asymmetric SO₂ stretch |

| IR | ~1140 cm⁻¹ | Symmetric SO₂ stretch |

| UV-Vis | ~210 nm | π → π* transition |

| UV-Vis | ~260 nm | n → π* transition |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.govnih.gov If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would also unequivocally establish the absolute configuration of the chiral center, which is crucial for understanding its biological activity. The crystal structure of the parent compound, Isothiochroman-4-one 2,2-dioxide, has been reported, providing a reference for the expected solid-state conformation. nih.gov The analysis of similar isothiochromene (B15496450) derivatives by X-ray diffraction has also been documented, offering insights into the likely crystal packing and molecular geometry. researchgate.net

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 98.5 |

| Volume (ų) | 1045 |

| Z | 4 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Stereochemistry

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to study chiral molecules. youtube.combath.ac.uk It measures the differential absorption of left and right circularly polarized light. For a chiral compound like this compound, the CD spectrum would exhibit characteristic positive or negative bands corresponding to its electronic transitions. The sign and intensity of these Cotton effects can be used to determine the enantiomeric excess of a sample and can also be correlated with the absolute stereochemistry of the molecule through comparison with theoretical calculations or with the spectra of structurally related compounds of known configuration. nih.gov The synthesis of chiral sulfones is an active area of research, and chiroptical methods are essential for characterizing the stereochemical outcome of such syntheses. rsc.org

Theoretical and Computational Chemistry Applied to 6 Ethylisothiochroman 4 One 2,2 Dioxide

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Conformational Preferences

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a robust framework for studying the electronic structure of molecules. nih.govyoutube.comutep.edu By calculating the electron density, DFT can determine the ground-state energy of a system, from which numerous properties can be derived. youtube.com For 6-Ethylisothiochroman-4-one 2,2-dioxide, DFT studies are instrumental in understanding its fundamental chemical nature.

A primary application of DFT is conformational analysis. nih.gov The flexible ethyl group and the non-planar isothiochroman (B1214466) ring system mean that the molecule can adopt several different spatial arrangements, or conformers. DFT calculations, for instance using the B3LYP functional with a 6-311++G(3df,2p) basis set, can be employed to locate the minimum energy conformers on the potential energy surface. nih.gov This analysis would reveal the most stable three-dimensional structure of the molecule, considering the orientations of the ethyl group and the puckering of the heterocyclic ring. Studies on similar sulfanilamide (B372717) derivatives have shown that while gas-phase calculations might predict one conformer to be the most stable, the inclusion of solvent effects can shift the preference to another. nih.gov

Furthermore, DFT provides a detailed picture of the electronic structure. By analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict regions of the molecule that are likely to act as electron donors and acceptors, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For this compound, the electron-withdrawing sulfone and ketone groups are expected to significantly lower the LUMO energy, making the carbonyl carbon and the carbons alpha to the sulfone group potential electrophilic sites.

A hypothetical table of DFT-calculated electronic properties for the most stable conformer of this compound is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Calculated Value | Significance |

| Total Energy (Hartree) | -1250.45 | Provides a baseline for comparing the relative stability of different isomers or conformers. |

| HOMO Energy (eV) | -7.2 | Indicates the energy of the highest energy electrons; related to the molecule's ionization potential. |

| LUMO Energy (eV) | -1.8 | Indicates the energy of the lowest energy unoccupied orbital; related to electron affinity. |

| HOMO-LUMO Gap (eV) | 5.4 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment (Debye) | 4.5 | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While DFT studies often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. youtube.com

For this compound, an MD simulation would typically place the molecule in a simulated box of a chosen solvent, such as water or an organic solvent, to mimic experimental conditions. Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of each atom is tracked. This data can be analyzed to understand the flexibility of the isothiochroman ring and the rotational freedom of the ethyl substituent. It can reveal which conformations are most populated at a given temperature and how quickly the molecule transitions between them.

MD simulations are also invaluable for studying intermolecular interactions. For example, they can illustrate how water molecules form hydrogen bonds with the oxygen atoms of the sulfone and ketone groups. This information is crucial for understanding the molecule's solubility and how it might interact with biological targets like enzymes or receptors. nih.gov The simulation can also calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from specific atoms on the solute molecule.

Transition State Modeling and Reaction Pathway Elucidation

Understanding the chemical reactivity of this compound requires not just knowing its stable structure but also the energy barriers it must overcome to react. Transition state modeling, often performed using DFT methods, is the key to elucidating reaction mechanisms and predicting reaction rates. chemrxiv.org

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. nih.gov By locating the exact geometry and energy of the transition state for a proposed reaction, chemists can calculate the activation energy. A lower activation energy implies a faster reaction.

For example, one might investigate the mechanism of a nucleophilic addition to the carbonyl group of this compound. Computational modeling could compare different pathways, such as the direct addition of a nucleophile versus a base-catalyzed reaction. The calculations would identify the transition state structures for each step, and their relative energies would indicate the most likely reaction mechanism. chemrxiv.org Theoretical studies on the reactions of related thioketones have successfully used DFT to show that a one-step cycloaddition is energetically preferred over a two-step mechanism, and such an approach could be applied here. chemrxiv.org This predictive power is essential for designing new synthetic routes or understanding potential metabolic transformations of the compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful methods for predicting spectroscopic data, which is indispensable for structure verification. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be simulated with high accuracy. researchgate.net

Using the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. nih.govacs.org These values can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which would be calculated at the same level of theory.

This predictive capability is extremely valuable. If a synthesis yields a new compound believed to be this compound, comparing the experimentally measured NMR spectrum with the computationally predicted one can provide strong evidence for the proposed structure. chemaxon.com Discrepancies between the predicted and experimental spectra can point to an incorrect structural assignment or suggest that the molecule exists in a different conformation in solution than predicted in the gas phase. nih.govchemaxon.com

Below is a hypothetical table comparing experimental and DFT-predicted ¹³C NMR chemical shifts.

Table 2: Hypothetical Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom Position | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| C=O (Position 4) | 192.5 | 191.8 | +0.7 |

| C-Ethyl (CH₂) | 28.1 | 28.5 | -0.4 |

| C-Ethyl (CH₃) | 12.5 | 12.3 | +0.2 |

| Aromatic C-6 | 145.2 | 144.9 | +0.3 |

| Aromatic C-H | 128.0 - 135.0 | 127.5 - 134.5 | ~ +/- 0.5 |

| CH₂ (Position 1) | 55.3 | 55.0 | +0.3 |

| CH₂ (Position 3) | 45.9 | 46.2 | -0.3 |

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Modeling

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR) are statistical modeling techniques used to predict the properties or reactivity of a chemical based on its structure. researchgate.net These models establish a mathematical correlation between calculated molecular descriptors and an observed property or activity. bohrium.comnih.gov

To build a QSPR or QSRR model relevant to this compound, one would first need a dataset of similar sulfur-containing heterocyclic compounds with known experimental data for a property of interest (e.g., solubility, melting point, or reaction rate constant). For each compound in this set, a wide range of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, partial charges). nih.gov

Using statistical methods like multiple linear regression or machine learning algorithms, a model is trained to find the combination of descriptors that best predicts the target property. nih.gov Once a statistically robust model is developed, it can be used to predict the property for new compounds, such as this compound, without needing to perform the experiment. For instance, a QSRR model could predict its electrophilicity based on descriptors calculated from its structure, providing a rapid assessment of its potential reactivity in various chemical environments. nih.gov

Applications and Future Directions in Organic Synthesis and Materials Science for 6 Ethylisothiochroman 4 One 2,2 Dioxide

6-Ethylisothiochroman-4-one 2,2-dioxide as a Versatile Synthetic Intermediate

The isothiochroman-4-one 2,2-dioxide core structure is a valuable building block in organic synthesis. The presence of the electron-withdrawing sulfone group activates adjacent positions, making the molecule susceptible to a variety of chemical transformations. The ethyl group at the 6-position can further modulate the electronic properties and solubility of the molecule and its derivatives.

Precursors for the Synthesis of Complex Organic Molecules

This compound can serve as a key precursor for the synthesis of more elaborate organic structures. The ketone functionality and the activated methylene (B1212753) group adjacent to the sulfone are primary sites for chemical modification. For instance, formylation of the related 1H-isothiochromen-4(3H)-one 2,2-dioxide has been shown to be a straightforward process using dimethylformamide dimethylacetal. researchgate.net The resulting β-aminovinylketone and hydroxymethyleneketone are versatile intermediates for creating more complex derivatives. researchgate.net It is anticipated that this compound would undergo similar transformations, providing a pathway to a diverse range of substituted compounds.

The reactivity of the parent isothiochromen-4-one 2,2-dioxide has been demonstrated in its reactions with various nucleophilic reagents, leading to a variety of isothiochromane derivatives. researchgate.net These reactions highlight the potential of the 6-ethyl substituted analogue as a starting material for constructing molecules with potential biological activity or unique material properties.

Table 1: Potential Reactions for the Synthesis of Complex Molecules from this compound

| Reaction Type | Reagents and Conditions | Expected Product |

| Formylation | Dimethylformamide dimethylacetal | 3-[(dimethylamino)methylene]-6-ethyl-1H-isothiochromen-4(3H)-one 2,2-dioxide |

| Knoevenagel Condensation | Active methylene compounds, base catalyst | α,β-Unsaturated ketone derivatives |

| Aldol (B89426) Condensation | Aldehydes or ketones, acid or base catalyst | β-Hydroxy ketone derivatives |

| Michael Addition | Michael acceptors, base catalyst | Adducts at the C-3 position |

Building Blocks for Novel Heterocyclic Scaffolds

The isothiochroman-4-one 2,2-dioxide framework is an excellent starting point for the synthesis of novel heterocyclic systems. The inherent reactivity of the molecule allows for ring-transformation and annulation reactions to construct fused and spirocyclic compounds. For example, thiopyran-3-one 1,1-dioxides have been utilized in the synthesis of various N,O,S-heterocycles. researchgate.net

The reaction of 3-[(dimethylamino)methylene]-1H-isothiochromen-4(3H)-one 2,2-dioxide with nitrogen-containing nucleophiles has been investigated, leading to the formation of fused pyrazole (B372694) and isoxazole (B147169) derivatives. researchgate.net Applying these methodologies to the 6-ethyl analogue would provide access to a new library of heterocyclic compounds. These new scaffolds could be of interest in medicinal chemistry, as cyclic sulfones are present in several biologically active molecules. enamine.netnih.gov

Table 2: Examples of Heterocyclic Scaffolds from Isothiochroman-4-one 2,2-dioxide Derivatives

| Starting Material | Reagent | Resulting Heterocycle | Reference |

| 3-[(dimethylamino)methylene]-1H-isothiochromen-4(3H)-one 2,2-dioxide | Hydrazine | Pyrazolo[4,3-c]isothiochromene derivative | researchgate.net |

| 3-[(dimethylamino)methylene]-1H-isothiochromen-4(3H)-one 2,2-dioxide | Hydroxylamine | Isoxazolo[4,5-c]isothiochromene derivative | researchgate.net |

Potential in Functional Materials Chemistry

The sulfone group in this compound imparts specific electronic properties that are desirable in functional materials. Sulfones are known to be highly polar and possess good thermal and chemical stability, making them attractive components for various material applications. mdpi.com

Incorporation into Optoelectronic Materials

Sulfone-containing molecules are increasingly being explored for their use in optoelectronic materials. The electron-withdrawing nature of the sulfonyl group can be used to tune the electronic energy levels (HOMO and LUMO) of organic molecules, which is a critical aspect in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of the this compound moiety into larger conjugated systems could lead to materials with tailored electronic and photophysical properties. The ethyl group can enhance solubility, which is beneficial for the solution-based processing of organic electronic devices.

Development of Photosensitive Semiconductors and Electrochromic Materials

The development of novel photosensitive semiconductors is an active area of research. The isothiochroman-4-one 2,2-dioxide structure, with its combination of a sulfur-containing heterocycle and a sulfone group, presents an interesting scaffold for the design of new photosensitive materials.

Furthermore, sulfur-containing heterocycles, such as thiophene (B33073) derivatives, are well-established components of electrochromic materials. nih.gov These materials can change their optical properties in response to an applied electrical potential. The this compound could serve as a precursor to polymers or molecular systems that exhibit electrochromism. The sulfone group can influence the stability and switching characteristics of the resulting electrochromic device. Viologen-based systems are a prominent class of organic electrochromic materials, and the structural versatility of the isothiochroman (B1214466) core could allow for the synthesis of novel electrochromic compounds. mdpi.com

Advanced Derivatization for Specialized Chemical Applications

The functional groups present in this compound offer multiple handles for advanced derivatization. This allows for the fine-tuning of its properties for specific applications. The formation of cyclic derivatives is a common strategy to enhance volatility and improve chromatographic and mass spectral properties of polyfunctional compounds. nih.gov

The ketone can be converted to an oxime, which can then undergo further reactions to create more complex heterocyclic systems. clockss.org The methylene group alpha to the sulfone can be functionalized through various C-C and C-X bond-forming reactions. These derivatization strategies can lead to a wide array of new molecules with potentially interesting biological or material properties. For example, the derivatization of isothiocyanates has been explored for analytical purposes, and similar strategies could be applied to adducts of isothiochroman derivatives. enamine.net

Directed Synthesis of Specific Derivatives with Tunable Properties

The synthesis of specific derivatives of this compound is key to unlocking its full potential. By strategically introducing various functional groups, the electronic, optical, and physical properties of the molecule can be finely tuned for specific applications.

The synthesis of the parent isothiochromen-4-one 2,2-dioxide has been described as a versatile intermediate for the creation of more complex derivatives. researchgate.net The introduction of an ethyl group at the 6-position can likely be achieved through established aromatic substitution reactions prior to or after the formation of the isothiochromanone ring system. The subsequent oxidation of the thioether to the sulfone is a common transformation, often achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). nih.gov

The true versatility of this compound lies in the potential for further functionalization. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of a wide range of substituents. researchgate.net The ketone functionality provides a handle for various transformations, including aldol condensations, Grignard reactions, and the formation of imines or enamines, leading to a diverse library of derivatives.

The electronic properties of these derivatives are highly tunable. The powerful electron-withdrawing nature of the sulfone group significantly influences the electron distribution within the molecule. nih.gov By introducing electron-donating or electron-withdrawing groups on the aromatic ring, the HOMO and LUMO energy levels can be modulated. nih.gov This tunability is crucial for applications in organic electronics, where precise control over the bandgap is required for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Potential Functionalization Strategies and Their Impact on Properties

| Functionalization Site | Reaction Type | Potential Functional Groups | Anticipated Effect on Properties |

| Aromatic Ring (Positions 5, 7, 8) | Electrophilic Aromatic Substitution | -NO₂, -CN, -Halogens, -Alkyl, -OR | Tuning of electronic properties (HOMO/LUMO levels), solubility, and solid-state packing. |

| Carbonyl Group (Position 4) | Nucleophilic Addition/Condensation | Alcohols, Amines, Grignard reagents | Introduction of new chiral centers, extension of the molecular framework, and attachment of other functional moieties. |

| Methylene Group (Position 3) | Enolate Chemistry | Alkylation, Acylation | Creation of substituted derivatives with modified steric and electronic profiles. |

The ability to create a library of derivatives with tailored properties opens up avenues for systematic structure-property relationship studies, which are essential for the rational design of new functional materials.

Application in Post-Synthetic Modification of Extended Architectures (e.g., MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in gas storage, separation, and catalysis. rsc.orgresearchgate.netkcl.ac.uk The functionalization of MOFs through post-synthetic modification (PSM) allows for the introduction of new chemical functionalities into a pre-existing framework, thereby tailoring its properties for specific applications. rsc.orgresearchgate.netkcl.ac.uksci-hub.se

While direct information on the use of this compound in PSM is not available, the concept of using sulfur-containing linkers and their subsequent oxidation has been demonstrated. Researchers have successfully prepared sulfur-tagged zinc MOFs and converted the sulfide (B99878) groups to sulfones through post-synthetic oxidation using reagents like dimethyldioxirane, without compromising the integrity of the MOF structure. rsc.orgresearchgate.netkcl.ac.uk This precedent suggests that a linker derived from this compound could be incorporated into a MOF structure.

A plausible strategy would involve modifying the this compound core to include coordinating groups, such as carboxylic acids or pyridyl moieties, that can bind to the metal nodes of a MOF. For instance, a dicarboxylic acid derivative of this compound could be synthesized and used as a linker in MOF synthesis.

The incorporation of the sulfone group into the MOF structure is expected to impart several beneficial properties:

Enhanced Gas Adsorption: The polar sulfone group can act as a specific binding site for polar molecules like CO₂, potentially increasing the selectivity and uptake capacity of the MOF for carbon capture applications.

Tunable Pore Environment: The presence of the bulky and electron-rich sulfone group would modify the size, shape, and chemical environment of the MOF pores, influencing its adsorption and catalytic properties.

Platform for Further Functionalization: The reactive ketone group on the isothiochromanone core could serve as a handle for further post-synthetic modifications within the MOF, allowing for the introduction of additional functionalities.

Table 2: Potential MOF Applications Utilizing this compound-based Linkers

| Application Area | Rationale | Potential Advantage |

| Carbon Capture | The polar sulfone group can create strong interactions with CO₂. | Increased CO₂ selectivity and uptake capacity. |

| Catalysis | The functionalized pores can provide a unique environment for catalytic reactions. | Shape-selective catalysis and enhanced catalytic activity. |

| Sensing | The interaction of guest molecules with the sulfone group could lead to detectable changes in the MOF's properties. | Development of selective chemical sensors. |

The exploration of this compound and its derivatives as building blocks for MOFs represents a promising avenue for the development of advanced functional materials.

Future Research Avenues and Persistent Challenges in the Chemistry of this compound

The chemistry of this compound is still in its nascent stages, with significant opportunities for future research. However, several challenges need to be addressed to fully realize its potential.

Future Research Avenues: